3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid
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Overview
Description
3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science. The presence of fluorine atoms in the molecule imparts high thermal stability, lipophilicity, and resistance to metabolic degradation, making it an attractive candidate for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing fluorinated pyridines.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective boron reagents and palladium catalysts. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce more complex fluorinated aromatic compounds .
Scientific Research Applications
3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to target proteins and enzymes, leading to increased biological activity. The compound’s lipophilicity allows it to easily penetrate cell membranes, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid is unique due to the presence of both fluorine and trifluoromethoxy groups on the pyridine ring. This combination imparts distinct physicochemical properties, such as higher thermal stability and resistance to metabolic degradation, making it particularly valuable in various applications .
Properties
Molecular Formula |
C7H3F4NO3 |
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Molecular Weight |
225.10 g/mol |
IUPAC Name |
3-fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F4NO3/c8-3-1-2-4(15-7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14) |
InChI Key |
TWMJBRUPHZTDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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